1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one
Description
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one is a brominated aromatic ketone featuring a bromomethyl (-CH2Br) group at the 2-position and a mercapto (-SH) group at the 5-position of the phenyl ring, with a propan-2-one (acetone) moiety attached. Such bifunctional reactivity makes it a candidate for synthesizing complex molecules, including pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)4-9-5-10(13)3-2-8(9)6-11/h2-3,5,13H,4,6H2,1H3 |
InChI Key |
MOLMGRGTTKUVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)S)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of Propan-2-one Precursors
The most direct method involves bromination of a pre-functionalized propan-2-one derivative. A precursor such as 1-(5-methyl-2-mercaptophenyl)propan-2-one undergoes selective bromination at the methyl group using brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS). For instance, treatment with PBr₃ in anhydrous diethyl ether at 0°C yields the target compound with 68–72% efficiency. This method prioritizes simplicity but requires rigorous temperature control to avoid over-bromination or oxidation of the mercapto group.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Precursor | 1-(5-methyl-2-mercaptophenyl)propan-2-one |
| Brominating Agent | PBr₃ (1.2 equiv) |
| Solvent | Diethyl ether |
| Temperature | 0°C → Room temperature |
| Yield | 68–72% |
Multi-Step Synthesis from Vanillin Derivatives
A more elaborate route, adapted from curare alkaloid synthesis, begins with vanillin (7 ). The process involves:
- O-Benzylation : Protection of the phenolic -OH group using benzyl bromide.
- Nitromethane Condensation : Formation of a β-nitrostyrene intermediate.
- Reductive Amination : Conversion to a phenylethylamine derivative using LiAlH₄.
- Bischler-Napieralski Cyclization : Generation of a tetrahydroisoquinoline scaffold.
- Bromomethylation : Introduction of the bromomethyl group via phosphorus tribromide.
This pathway, though lengthier (7–9 steps), achieves higher regiocontrol, particularly for substrates requiring orthogonal functionalization. The final bromomethylation step proceeds in 98% yield under optimized conditions.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To address scalability challenges, industrial protocols employ continuous flow reactors. These systems enhance heat and mass transfer, critical for exothermic bromination reactions. A representative setup involves:
- Precursor Feed : 1-(5-methyl-2-mercaptophenyl)propan-2-one dissolved in tetrahydrofuran (THF).
- Brominating Agent : PBr₃ delivered via a separate stream.
- Reactor Parameters : Residence time of 5–7 minutes at 25°C.
This method achieves 85% conversion with minimal byproducts, outperforming batch reactors by 15–20%.
Catalytic Bromination
Recent advances utilize Lewis acid catalysts (e.g., FeCl₃) to reduce PBr₃ stoichiometry. For example, FeCl₃ (0.1 equiv) enables bromomethylation at 50°C with 1.05 equiv of PBr₃, attaining 78% yield while minimizing waste.
Mechanistic Insights into Key Reactions
Bromomethylation Mechanism
The bromination of methyl groups proceeds via a radical chain mechanism:
- Initiation : Homolytic cleavage of PBr₃ generates Br· radicals.
- Hydrogen Abstraction : Br· abstracts a hydrogen atom from the methyl group, forming a benzyl radical.
- Bromine Transfer : The radical reacts with PBr₃ to yield the bromomethyl product and regenerate Br·.
Side reactions, such as sulfhydryl oxidation, are suppressed by maintaining an inert atmosphere and low temperatures.
Mercapto Group Stability
The -SH group’s susceptibility to oxidation necessitates protective strategies. During bromomethylation, in situ acetylation (using acetic anhydride) protects the mercapto group as a thioester, which is later hydrolyzed under basic conditions.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance brominating agent solubility but risk thiol oxidation. Mixed solvent systems (THF/H₂O, 9:1) balance reactivity and stability, improving yields to 75%.
Byproduct Formation
Major byproducts include:
- Di-brominated Derivatives : Mitigated by limiting PBr₃ stoichiometry.
- Disulfides : Prevented by oxygen exclusion and radical scavengers (e.g., BHT).
Physicochemical Properties of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrOS | |
| Molecular Weight | 273.16 g/mol | |
| Boiling Point | 245–247°C (decomposes) | |
| Solubility | THF, DCM, sparingly in H₂O | |
| Stability | Air-sensitive, store under N₂ |
Chemical Reactions Analysis
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and primary or secondary amines.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids. Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used for these transformations.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-(2-hydroxymethyl)-5-mercaptophenyl)propan-2-one.
Scientific Research Applications
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical compounds.
Biology: The compound’s ability to undergo substitution reactions allows it to be used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group can act as an electrophilic center, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can be exploited in the design of inhibitors or probes for studying biological pathways.
The mercapto group can also participate in redox reactions, influencing the compound’s interaction with cellular redox systems. These interactions can affect the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one (CAS 1804167-01-8)
- Structure: Bromomethyl at 4-position, mercapto at 2-position, and propan-1-one (acetophenone) group.
- Key Differences : The ketone is at the 1-position (vs. 2-position in the target compound), altering steric and electronic properties. The bromomethyl and mercapto groups are transposed, which may influence regioselectivity in substitution reactions.
- Synthetic Relevance : Likely synthesized via Friedel-Crafts acylation or halogenation of precursor aryl ketones, similar to methods in for benzofuran derivatives .
(b) 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS 1803751-96-3)
- Structure : Bromomethyl at 2-position, trifluoromethylthio (-SCF3) at 3-position, and propan-2-one.
- Key Differences : The 5-mercapto group is replaced with a trifluoromethylthio group, which is strongly electron-withdrawing and lipophilic. This substitution enhances stability against oxidation but reduces nucleophilicity compared to -SH.
(c) 1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS 864774-65-2)
- Structure : Bromo at 5-position, fluoro at 2-position, and propan-1-one.
- Key Differences: Lacks the mercapto and bromomethyl groups.
- Synthetic Utility : Used as an intermediate in pharmaceutical synthesis, as seen in for fenfluramine production via reductive amination .
(d) 2-(5-Bromo-2-methylphenyl)propan-2-ol
- Structure : Bromo at 5-position, methyl at 2-position, and propan-2-ol (tertiary alcohol).
- Key Differences : The ketone is reduced to an alcohol, and the mercapto group is absent. This alcohol derivative is a precursor for sodium-glucose co-transporter 2 (SGLT2) inhibitors, highlighting its medicinal chemistry relevance .
Reactivity and Stability
| Compound | Bromomethyl Reactivity | Mercapto Reactivity | Stability Notes |
|---|---|---|---|
| Target compound | High (alkylation) | High (nucleophilic) | Susceptible to oxidation at -SH |
| 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one | Moderate | High | Similar oxidation sensitivity |
| 1-(2-(Bromomethyl)-3-SCF3-phenyl)propan-2-one | High | Low (-SCF3 inert) | Enhanced thermal/oxidative stability |
| 1-(5-Bromo-2-fluorophenyl)propan-1-one | None | None | Stable, suited for harsh conditions |
- Mercapto vs. Thioether Groups : The -SH group in the target compound offers higher nucleophilicity but lower stability than -SCF3 or -SMe groups. For example, in , mercapto-containing intermediates underwent rapid cyclization to benzofurans under microwave conditions, whereas thioether analogs required stronger catalysts .
Biological Activity
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromomethyl group and a mercapto group attached to a phenyl ring. This compound's biological activity is of particular interest for its potential applications in drug development, especially as an enzyme inhibitor. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Key Functional Groups
- Bromomethyl Group : Enhances electrophilic character, making it reactive towards nucleophiles.
- Mercapto Group : Capable of forming disulfide bonds and engaging in redox reactions.
The biological activity of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one is primarily attributed to its ability to interact with various biological molecules. Preliminary studies indicate that the compound may inhibit enzymes through covalent modifications at active sites. This interaction is facilitated by the bromomethyl and mercapto groups, which can react with thiol-containing biomolecules.
In Vitro Studies
Recent research has focused on the compound's interaction with specific enzymes. For instance, studies have shown that it can inhibit key metabolic enzymes involved in cancer pathways. The following table summarizes some of the key findings from various studies:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on breast cancer cells, with an IC50 value of 10 μM, demonstrating its potential as a therapeutic agent.
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant properties of the compound using DPPH radical scavenging assays. The results showed that it could significantly reduce DPPH radicals, suggesting its potential role in mitigating oxidative stress-related diseases.
Applications in Drug Development
Given its biological activity, 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one is being explored for applications in drug development. Its ability to inhibit specific enzymes positions it as a candidate for designing inhibitors targeting metabolic pathways associated with various diseases, including cancer and neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : A plausible synthesis involves halogenation and thiolation steps. For example, bromomethylation of a precursor like 5-mercapto-2-methylpropiophenone could be achieved using under radical initiation (e.g., AIBN) in , followed by purification via column chromatography. Reaction temperature (40–60°C) and stoichiometric control of NBS are critical to minimize over-bromination. Similar bromomethylation strategies are documented for structurally related compounds . Yield optimization may require inert atmospheres (e.g., ) to prevent oxidation of the thiol group.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR can identify the bromomethyl () and thiol () groups, with ketone carbonyl signals at .
- IR : Strong absorption bands for (~1700 cm) and (~2550 cm) confirm functional groups.
- X-ray crystallography : Used to resolve steric effects between bromomethyl and thiol groups, as demonstrated for structurally analogous ketones .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The thiol group is prone to oxidation, requiring storage under inert gases (e.g., argon) at –20°C. Bromomethyl groups may hydrolyze in humid environments; stability tests using TLC or HPLC over 48 hours under varying temperatures (4°C, 25°C) and light exposure can quantify degradation rates. Data from brominated ketones in suggest that anhydrous solvents (e.g., DMF) enhance stability .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group undergoes reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT) can model transition states to predict regioselectivity. For example, steric hindrance from the adjacent ketone may slow substitution at the bromomethyl site compared to less hindered analogs. Kinetic studies under pseudo-first-order conditions (excess nucleophile) can quantify activation parameters, as shown for similar bromoethanones .
Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to cysteine-rich enzymes (e.g., proteases). The thiol group’s ability to form disulfide bonds or coordinate metal ions (e.g., zinc in metalloenzymes) can be assessed using electrostatic potential maps derived from DFT calculations. SMILES notation (e.g., interactions) aids in parameterizing force fields .
Q. What strategies mitigate competing side reactions during functionalization of the thiol group?
- Methodological Answer : Protecting the thiol with trityl or acetyl groups prior to bromomethylation reduces oxidation or dimerization. Deprotection using or in ethanol restores the free thiol. Competitive reactivity studies (e.g., monitoring by -NMR) between bromomethyl and thiol groups in cross-coupling reactions can identify optimal catalysts (e.g., Pd-based systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
